5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine
説明
This compound (CAS: 1174880-95-5) is a triazolo-azepine derivative with the molecular formula C₁₄H₂₂N₆ and a molecular weight of 274.37 g/mol . Its structure features a pyrazole ring linked via a propyl chain to a triazolo-azepine core, a scaffold known for modulating biological activity in medicinal chemistry. The compound is part of a broader class of heterocyclic molecules investigated for antimicrobial and enzyme-inhibitory properties .
特性
IUPAC Name |
5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-10(9-20-11(2)8-12(15)18-20)14-17-16-13-6-4-3-5-7-19(13)14/h8,10H,3-7,9H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZDKAWUGKPCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN=C3N2CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine (CAS No. 1174854-63-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₆
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a pyrazole ring fused with a triazoloazepine structure, which is known for various biological activities.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit significant anticancer activity. For instance:
- A related compound demonstrated an IC₅₀ value of 0.83 μM against the A549 lung cancer cell line and 0.15 μM against the MCF-7 breast cancer cell line, indicating potent anti-tumor effects .
- Another study highlighted that triazolo derivatives can induce apoptosis in colon cancer cells through mitochondrial pathways by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 .
Antibacterial Activity
The compound's antibacterial potential has also been explored:
- In vitro studies showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, some derivatives exhibited MICs comparable to first-line antibiotics like ampicillin .
Structure-Activity Relationships (SAR)
The biological activity of these compounds often correlates with their structural features:
- The presence of specific functional groups in the triazolo and pyrazole moieties enhances their interaction with biological targets. For example, modifications in the side chains can significantly alter their potency against various cancer cell lines and bacterial strains .
Study 1: Anticancer Activity
In a study assessing the anticancer properties of various triazolo derivatives, compound RB7 was found to have an IC₅₀ range of 6.587 to 11.10 µM against HT-29 colon cancer cells. The mechanism involved mitochondrial apoptosis signaling pathways .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 |
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
Study 2: Antibacterial Activity
A series of triazolo derivatives were synthesized and tested for antibacterial activity:
- Compound 2e exhibited MICs of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating significant antibacterial properties .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
科学的研究の応用
Structure Analysis
The compound features a pyrazole ring fused with a triazole moiety, which is known for its biological activity. The tetrahydro-triazoloazepine structure adds to its complexity and may influence its pharmacological properties.
Pharmacological Studies
Research indicates that compounds similar to 5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine exhibit various pharmacological activities:
- Antidepressant Effects : Some studies suggest that derivatives of triazoles can modulate neurotransmitter systems, potentially offering antidepressant effects. The interaction with serotonin and norepinephrine receptors is of particular interest .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for drug design:
- Lead Compound for New Drugs : Its ability to interact with G protein-coupled receptors (GPCRs) positions it as a lead compound for developing new drugs targeting neurological disorders .
- Fragment-Based Drug Discovery : The compound can be utilized in fragment-based drug discovery approaches due to its structural complexity and potential binding interactions with biological targets .
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
- Cognitive Dysfunction Treatment : Research has shown that compounds related to this structure can improve cognitive function in animal models of dementia, suggesting potential therapeutic applications for human use .
- Cancer Research : Some derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth through specific molecular pathways .
類似化合物との比較
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 5-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine | C₁₄H₂₂N₆ | 274.37 | Propyl linker, pyrazole-3-amine | 1174880-95-5 |
| 4-Chloro-5-methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine | C₁₂H₁₇ClN₆ | 280.76 | Chloro group, methyl substitution | 1174886-12-4 |
| 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine | C₁₀H₁₆N₆ | 220.28 | Ethyl group, pyrazole-4-amine | 1174852-58-4 |
| 3-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine | C₁₂H₁₈N₆ | 246.31 | Methyl linker, pyrazole-4-amine | 1177286-61-1 |
Key Observations :
- Ethyl-Substituted Analog (C₁₀H₁₆N₆) : Reduced molecular weight (220.28 g/mol) and lipophilicity compared to the parent compound, which could enhance solubility but reduce membrane permeability .
- Methyl-Linked Analog (C₁₂H₁₈N₆) : Shorter alkyl chain (methyl vs. propyl) likely reduces steric hindrance, possibly improving interaction with enzyme active sites .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
